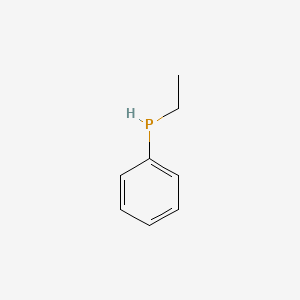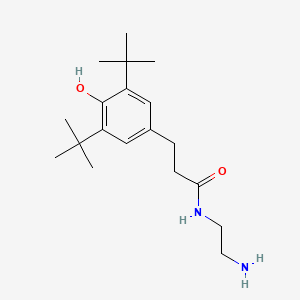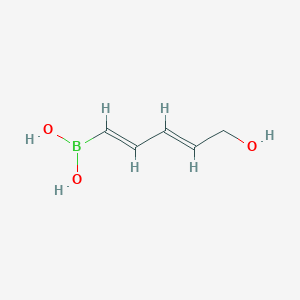
((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H9BO3. It is a compound of interest in organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration-oxidation of conjugated dienes. This process involves the addition of borane (BH3) to the diene, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid to borate esters or other oxidized forms.
Reduction: Reduces the boronic acid to boranes or other reduced species.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boranes .
Scientific Research Applications
Chemistry: In chemistry, ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable covalent bonds with diols makes it valuable in the construction of boron-containing compounds .
Biology and Medicine: In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors and therapeutic agents. This compound may be investigated for its ability to interact with biological molecules and pathways .
Industry: In industry, boronic acids are used in the production of materials, sensors, and catalysts. This compound can be utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity or alter the function of biological molecules. The molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- [(1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl]boronic acid
- [(1E,3E)-5-Hydroxy-1,3-pentadien-1-yl]boronic acid
Comparison: ((1E,3E)-5-Hydroxypenta-1,3-dien-1-yl)boronic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications.
Properties
CAS No. |
163395-62-8 |
|---|---|
Molecular Formula |
C5H9BO3 |
Molecular Weight |
127.94 g/mol |
IUPAC Name |
[(1E,3E)-5-hydroxypenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1+,4-2+ |
InChI Key |
HAVSNWCBVSMNTG-ZPUQHVIOSA-N |
Isomeric SMILES |
B(/C=C/C=C/CO)(O)O |
Canonical SMILES |
B(C=CC=CCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


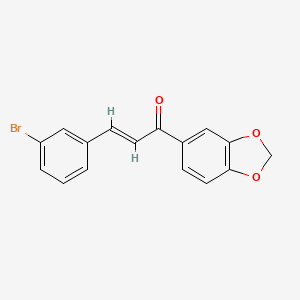
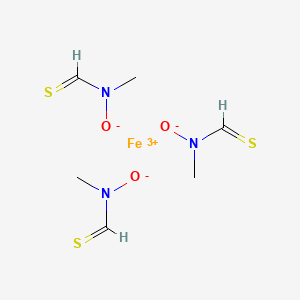

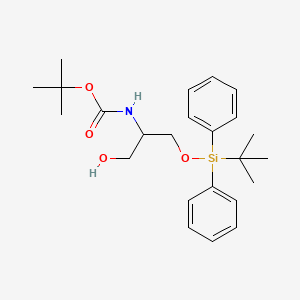
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
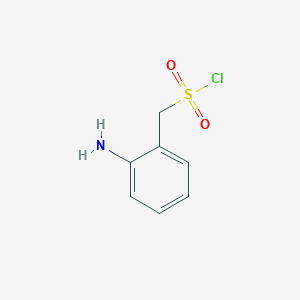
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
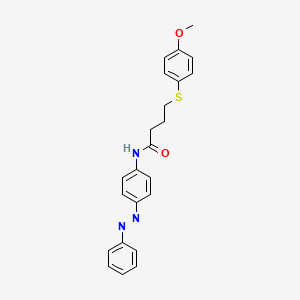
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)
